Methyl 3-(1-methylpiperazin-2-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(1-methylpiperazin-2-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-15-7-6-14-9-12(15)10-4-3-5-11(8-10)13(16)17-2/h3-5,8,12,14H,6-7,9H2,1-2H3 |
InChI Key |
JOCDUEHUXDUIQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Route Optimization for Methyl 3 1 Methylpiperazin 2 Yl Benzoate
Retrosynthetic Analysis of the Methyl 3-(1-methylpiperazin-2-yl)benzoate Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. umi.ac.id For this compound, the primary disconnection is at the C-C bond between the benzoate (B1203000) aromatic ring and the C2 position of the piperazine (B1678402) ring. This approach is standard for aryl-heterocycle synthesis and points to a convergent strategy where the two main fragments are prepared separately and coupled in a late-stage step.
This disconnection yields two key synthons:
An electrophilic aryl component, such as Methyl 3-halobenzoate (e.g., where X is Br or I).
A nucleophilic or organometallic piperazine component, represented by a C2-metallated (1-methylpiperazin-2-yl) synthon (e.g., where M could be ZnX, B(OR)₂, or another metallic species suitable for cross-coupling).
An alternative disconnection could involve a C-N bond formation to cyclize the piperazine ring onto a pre-assembled precursor, but the C(aryl)-C(piperazine) disconnection is generally more convergent and flexible for generating analogues.
Targeted Synthesis of this compound and its Stereoisomers
The synthesis of the target molecule is approached by first preparing the two key fragments identified in the retrosynthetic analysis, followed by their strategic coupling.
The methyl benzoate portion of the molecule is typically synthesized from its corresponding carboxylic acid. A common and readily available starting material is 3-bromobenzoic acid. The formation of the methyl ester can be achieved through several standard esterification methods.
Fischer-Speier Esterification : This acid-catalyzed reaction involves heating the carboxylic acid (3-bromobenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol (B129727) or by removing the water formed.
Reaction with Alkyl Halides : Alternatively, the carboxylate salt of 3-bromobenzoic acid, formed by deprotonation with a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), can be reacted with an alkylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in a suitable polar aprotic solvent like dimethylformamide (DMF).
These methods reliably produce Methyl 3-bromobenzoate, the key electrophilic partner for the subsequent coupling reaction.
The piperazine ring is a prevalent scaffold in medicinal chemistry. mdpi.com The synthesis of the required 1-methylpiperazine (B117243) core, functionalized at the C2 position for coupling, can be approached in several ways.
One common strategy involves the cyclization of a 1,2-diamine precursor. For instance, a photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine has been used to synthesize 2-methylpiperazine. iitm.ac.in Subsequent N-methylation at the N4 position can be achieved through reductive amination with formaldehyde (B43269) or by direct alkylation.
More advanced methods focus on the direct synthesis of C2-substituted piperazines. A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes can furnish 2-aryl or 2-alkyl piperazines under mild conditions. organic-chemistry.org This highlights a potential route where the benzoate moiety is introduced as an aldehyde before ring formation.
Another powerful technique is the direct C–H functionalization of a pre-formed N-Boc piperazine ring. mdpi.com While this often targets the C2 position, directing a C-C bond formation with an aryl halide requires specific strategies such as α-lithiation followed by coupling.
The table below compares different approaches for piperazine ring synthesis.
| Method | Description | Advantages | Disadvantages |
| Classical Cyclization | Cyclization of 1,2-diamine derivatives. | Well-established, uses simple precursors. | Often requires harsh conditions, multi-step process for functionalization. |
| Photoredox Annulation | Decarboxylative cyclization of diamines with aldehydes. organic-chemistry.org | Mild conditions, good for C2-aryl/alkyl substitution. | Requires specific photocatalysts and precursors. |
| Direct C-H Lithiation | α-lithiation of N-Boc piperazine followed by reaction with an electrophile. mdpi.com | Direct functionalization of the piperazine core. | Requires cryogenic temperatures and highly reactive reagents. |
The key step in the synthesis is the formation of the C-C bond between the benzoate and piperazine rings. While the prompt mentions Sonogashira coupling, this reaction is primarily used to form carbon-carbon triple bonds and is not directly applicable for creating the C(aryl)-C(sp³) bond required here. More suitable and widely used methods are palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling.
A plausible strategy involves:
Preparation of a C2-organometallic piperazine derivative : A protected 1-methylpiperazine is functionalized at the C2 position. For example, direct α-lithiation of N-Boc-1-methylpiperazine followed by transmetalation with zinc chloride (ZnCl₂) would yield a C2-organozinc reagent.
Palladium-Catalyzed Cross-Coupling : The C2-organozinc piperazine derivative is then coupled with Methyl 3-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a phosphine (B1218219) ligand.
The table below outlines potential cross-coupling reactions for this key transformation.
| Coupling Reaction | Piperazine Reagent | Aryl Reagent | Catalyst System |
| Negishi Coupling | C2-Organozinc | Methyl 3-bromobenzoate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
| Suzuki Coupling | C2-Boronic ester | Methyl 3-bromobenzoate | Pd(0) or Pd(II) catalyst, base (e.g., K₂CO₃) |
| Stille Coupling | C2-Organostannane | Methyl 3-bromobenzoate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
These methods are well-established for forming C(sp²)-C(sp³) bonds and offer a robust route to the target scaffold.
Chemo-, Regio-, and Stereoselective Synthesis Approaches for this compound Derivatives
Achieving selectivity is critical due to the multiple reactive sites and the presence of a stereocenter in the target molecule.
Chemoselectivity : During the cross-coupling step, the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens, is essential. This prevents side reactions like N-arylation, which is a common pathway in palladium- or copper-catalyzed reactions between aryl halides and amines. nih.govnih.gov The protecting group can be removed in a final step if desired.
Regioselectivity : The regioselectivity is controlled by the specific placement of the reactive functional groups on the two coupling partners. Using Methyl 3-bromobenzoate ensures that the piperazine moiety is introduced at the C3 position of the aromatic ring. The functionalization of the piperazine at the C2 position ensures the correct linkage point on the heterocyclic ring.
Stereoselectivity : The carbon at the C2 position of the piperazine ring is a chiral center. To synthesize a single enantiomer of the final compound, an asymmetric synthesis approach is required. This can be achieved by:
Using a Chiral Pool : Starting the piperazine synthesis from an enantiomerically pure precursor, such as an α-amino acid. researchgate.net
Asymmetric Catalysis : Employing a chiral catalyst during a key bond-forming step, such as an asymmetric hydrogenation or alkylation, to create the stereocenter with high enantiomeric excess.
Chiral Resolution : Separating a racemic mixture of the final compound or a key intermediate using techniques like chiral chromatography or diastereomeric salt formation.
An asymmetric synthesis starting from α-amino acids to generate orthogonally protected, enantiomerically pure 2-substituted piperazines has been described, providing a clear pathway to control the stereochemistry of the final product. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is crucial for developing sustainable synthetic processes. nih.gov For the synthesis of N-heterocycles like piperazine, several greener alternatives to classical methods have been developed. nih.govmdpi.comresearchgate.net
Use of Greener Solvents : Many synthetic steps can be adapted to use more environmentally benign solvents. For instance, certain piperazine syntheses have been successfully performed in water or bio-based solvents like polyethylene (B3416737) glycol (PEG). mdpi.com Using piperazine itself as the solvent in amination reactions has also been reported as an eco-friendly option. nih.gov
Alternative Energy Sources : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of N-heterocyclic compounds. mdpi.comnih.gov Ultrasound has also been employed as a green activation method.
Catalysis : The use of catalytic rather than stoichiometric reagents improves atom economy and reduces waste. Palladium-catalyzed cross-coupling reactions are highly efficient, requiring only small amounts of catalyst. Efforts are also focused on developing reusable heterogeneous catalysts to simplify purification and minimize metal waste. mdpi.com
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Convergent syntheses, as outlined in the retrosynthetic analysis, are often more atom-economical than linear syntheses. Photoredox catalysis, which uses light to drive reactions, represents a sustainable method for forming C-C and C-N bonds under mild conditions. organic-chemistry.orgmdpi.com
By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Post-Synthetic Modification and Derivatization Strategies of this compound
Post-synthetic modification of this compound allows for the systematic exploration of its chemical space and the generation of analog libraries for various research applications. The structure of this compound presents two primary handles for derivatization: the benzoate ester group and the secondary amine on the piperazine ring. Strategic modification at these sites can significantly alter the molecule's physicochemical properties.
Modification of the Benzoate Ester Group
The methyl ester functional group is a versatile precursor for a range of other functionalities. Common derivatization strategies focus on hydrolysis, transesterification, and amidation to introduce new chemical moieties. These transformations allow for the modulation of properties such as polarity, solubility, and hydrogen bonding capacity.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(1-methylpiperazin-2-yl)benzoic acid, under either acidic or basic conditions. Saponification using an aqueous base like sodium hydroxide (B78521), followed by acidic workup, is a standard and high-yielding procedure. This introduces a carboxylic acid group, which can serve as a handle for further conjugation or as a key interacting group in biological contexts.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This method allows for the introduction of a wide variety of alkoxy groups, from simple alkyl chains to more complex and sterically hindered moieties, thereby fine-tuning the lipophilicity and metabolic stability of the parent molecule.
Amidation: Direct reaction of the methyl ester with a primary or secondary amine can yield the corresponding amide derivative. This reaction is often facilitated by heating or through the use of specific catalysts. The resulting amides introduce a robust and planar functional group capable of acting as both a hydrogen bond donor and acceptor, significantly altering the molecule's interaction profile.
The table below summarizes key transformations of the benzoate ester group.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |
| Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | Carboxylic Acid (-COOH) | Introduce acidic handle, alter solubility |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst, Heat | New Ester (-COOR) | Modulate lipophilicity and steric bulk |
| Amidation | R¹R²NH, Heat or catalyst | Amide (-CONR¹R²) | Introduce H-bond donor/acceptor, increase rigidity |
Functionalization of the Piperazine Nitrogen
The piperazine ring is a common scaffold in medicinal chemistry, and its functionalization is a key strategy for optimizing molecular properties. encyclopedia.pubmdpi.com In this compound, the nitrogen atom at the N4 position is a secondary amine, making it a prime site for nucleophilic attack and a handle for introducing diverse substituents. Common strategies for its functionalization include N-alkylation, N-acylation, and reductive amination.
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This transformation converts the basic secondary amine into a neutral amide, which can have profound effects on the molecule's pharmacokinetic profile by removing a potential site of protonation and introducing a hydrogen bond acceptor.
Reductive Amination: This powerful method allows for the introduction of a wide array of substituted alkyl groups at the N4 position. The reaction proceeds by forming an intermediate iminium ion between the piperazine nitrogen and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). researchgate.net This one-pot procedure is highly efficient and tolerates a broad range of functional groups on the carbonyl component. researchgate.net
The following table details common derivatization reactions for the piperazine nitrogen.
| Reaction Type | Reagents and Conditions | Substituent Introduced (R) | Resulting Moiety |
| N-Alkylation | R-X (X=Br, I), Base (e.g., K₂CO₃, DIPEA) | Alkyl, Benzyl | Tertiary Amine |
| N-Acylation | R-COCl or (R-CO)₂O, Base (e.g., Pyridine, Et₃N) | Acyl, Benzoyl | Amide |
| Reductive Amination | R-CHO or R₂CO, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl | Tertiary Amine |
Sophisticated Structural Elucidation and Conformational Analysis of Methyl 3 1 Methylpiperazin 2 Yl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like Methyl 3-(1-methylpiperazin-2-yl)benzoate, which contains multiple protons and carbons in distinct chemical environments, a combination of one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY NMR) for Spatial Relationships
NOESY experiments are crucial for determining the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. In the case of this compound, NOESY would be essential to establish the relative orientation of the substituents on the piperazine (B1678402) ring and the benzoate (B1203000) group. However, no specific NOESY data for this compound has been published.
Multidimensional NMR for Complex Structure Analysis
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard for piecing together the carbon skeleton and assigning proton and carbon signals. These experiments would reveal the connectivity of atoms within this compound. A lack of published spectra prevents the creation of a detailed data table of chemical shifts and coupling constants.
Advanced Mass Spectrometry for Isomeric and Degradation Product Characterization
Mass spectrometry provides vital information about a molecule's mass and fragmentation pattern, which aids in confirming its identity and characterizing related substances like isomers and degradation products.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a powerful technique for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound, this would allow for the unambiguous confirmation of its elemental composition. Without experimental data, a table of theoretical versus observed mass cannot be generated.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group and Conformational Studies
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group, C-N bonds of the piperazine ring, and aromatic C-H bonds. A detailed analysis of these bands could also provide insights into the molecule's conformation. In the absence of an experimental spectrum, a table of characteristic vibrational frequencies cannot be compiled.
Single-Crystal X-ray Diffraction for Solid-State Conformation and Absolute Configuration
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound. nih.govspringernature.com This technique provides precise information regarding the spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation in the solid state. carleton.eduencyclopedia.pub
For this compound, an SC-XRD analysis would definitively establish the conformation of the piperazine ring. Saturated six-membered heterocyclic rings like piperazine typically adopt a thermodynamically stable chair conformation to minimize steric and torsional strain. nih.goviucr.org However, alternative conformations such as boat or twist-boat forms can occur, particularly when the ring is part of a more complex system or subject to specific intermolecular interactions in the crystal lattice. nih.govrsc.org The analysis would also clarify the orientation (axial or equatorial) of the substituents at the C2 (3-methoxycarbonylphenyl group) and N1 (methyl group) positions.
A crucial application of SC-XRD for a chiral molecule like this compound is the determination of its absolute configuration. purechemistry.org For an enantiomerically pure sample, this is achieved by analyzing the anomalous scattering (or anomalous dispersion) of X-rays. thieme-connect.demit.edu This effect, which is more pronounced for heavier atoms but now reliably measurable for light-atom structures containing oxygen, causes slight intensity differences between Friedel pairs of reflections (hkl and -h-k-l). encyclopedia.pubmit.edu By carefully measuring these differences, the absolute arrangement of atoms in space can be determined. The refinement of the Flack parameter, which should converge to a value near zero for the correct enantiomer, serves as a key validation of the assigned absolute configuration. chem-soc.si
While specific data is not available, a hypothetical crystallographic analysis would yield a set of parameters similar to those presented in the illustrative table below.
Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value | Description |
|---|---|---|
| Chemical Formula | C₁₃H₁₈N₂O₂ | The elemental composition of the molecule. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |
| Space Group | P2₁ | A common non-centrosymmetric space group for chiral molecules. |
| a (Å) | 8.53 | Unit cell dimension along the a-axis. |
| b (Å) | 10.21 | Unit cell dimension along the b-axis. |
| c (Å) | 7.45 | Unit cell dimension along the c-axis. |
| β (°) | 105.2 | The angle between the a and c axes. |
| Volume (ų) | 624.5 | The volume of the unit cell. |
| Z | 2 | The number of molecules in the unit cell. |
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral Derivatives of this compound
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for studying chiral molecules in solution. kud.ac.inslideshare.net These methods rely on the differential interaction of a chiral substance with left- and right-circularly polarized light. photophysics.comwikipedia.org
Circular Dichroism (CD) measures the difference in absorption between left-handed (A_L) and right-handed (A_R) circularly polarized light as a function of wavelength. creative-proteomics.comsmoldyn.org A CD spectrum is a plot of this differential absorption (ΔA = A_L - A_R) versus wavelength. Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bhu.ac.innumberanalytics.com
Both techniques are particularly informative in the wavelength range where the molecule has a chromophore (a light-absorbing group). For this compound, the benzoate moiety serves as the primary chromophore. In the vicinity of an absorption band of this chromophore, the CD and ORD spectra will display a characteristic signal known as a Cotton effect. jasco-global.commgcub.ac.inpbsiddhartha.ac.in
The Cotton effect is termed "positive" or "negative" based on the sign of the peak in the CD spectrum or the shape of the anomalous curve in the ORD spectrum. jasco-global.commgcub.ac.in A positive Cotton effect in an ORD curve is characterized by the optical rotation first increasing (becoming more positive) as the wavelength decreases, reaching a peak before rapidly decreasing and crossing zero near the absorption maximum. libretexts.org The sign of the Cotton effect is directly related to the absolute configuration of the stereocenter(s) near the chromophore. libretexts.org
Therefore, by measuring the CD or ORD spectrum of a chiral derivative of this compound, its absolute configuration can be determined. This is typically achieved by comparing the sign of the observed Cotton effect to that of a structurally related compound whose absolute configuration has been unequivocally established (e.g., by X-ray diffraction). Alternatively, computational methods can be used to predict the theoretical CD spectrum for a given enantiomer, which can then be matched with the experimental data.
Illustrative Chiroptical Data for a Chiral Derivative of this compound
| Technique | λ_max (nm) | Signal | Sign of Cotton Effect | Implication for Absolute Configuration |
|---|---|---|---|---|
| CD | ~240 | Molar Ellipticity [θ] | Positive | Suggests a specific stereochemistry (e.g., R-configuration) at the C2 position, based on empirical rules or comparison with standards. |
| ORD | ~245 (Peak) | Molar Rotation [Φ] | Positive | A positive peak at longer wavelength followed by a trough at shorter wavelength confirms a positive Cotton effect, correlating to a specific absolute configuration. mgcub.ac.in |
Computational Chemistry and Theoretical Modeling of Methyl 3 1 Methylpiperazin 2 Yl Benzoate
Quantum Chemical Studies (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. DFT calculations can elucidate the distribution of electrons within Methyl 3-(1-methylpiperazin-2-yl)benzoate, which is crucial for predicting its stability, reactivity, and spectroscopic characteristics.
By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry and various electronic descriptors. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. bohrium.commdpi.com For a molecule like this compound, the HOMO is likely to be localized on the electron-rich piperazine (B1678402) ring, while the LUMO may be centered on the electron-withdrawing benzoate (B1203000) ester group. nih.gov
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the piperazine ring and the carbonyl oxygen of the ester would be expected to show negative potential, indicating sites susceptible to electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms on the N-methyl group and the aromatic ring would exhibit positive potential. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
Table 1: Hypothetical DFT-Calculated Electronic Properties Calculated using a hypothetical B3LYP/6-31G level of theory.*
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability nih.gov |
| Dipole Moment | 2.5 D | Overall polarity of the molecule nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are essential for exploring the conformational landscapes and solvent interactions of flexible molecules like this compound. acs.orgdovepress.com
The piperazine ring is known to exist in various conformations, most commonly chair and boat forms, with the chair conformation typically being more stable. ias.ac.in The substituents on the piperazine and benzoate rings will influence the energy barriers between these conformations. MD simulations can map these conformational possibilities and determine the relative populations of different conformers at a given temperature. nih.gov This analysis is crucial because the specific three-dimensional shape (conformation) a molecule adopts can dramatically affect its ability to bind to a biological target. nih.govnih.gov
MD simulations also provide detailed insights into how the molecule interacts with its environment, particularly with solvent molecules like water. researchgate.net By simulating the molecule in a box of explicit solvent molecules, one can observe the formation and dynamics of hydrogen bonds between the piperazine's nitrogen atoms or the ester's oxygen and surrounding water. The simulation can also quantify properties like the Solvent Accessible Surface Area (SASA), which measures the part of the molecule exposed to the solvent, and the Radial Distribution Function (RDF), which describes the probability of finding solvent molecules at a certain distance from specific atoms of the solute. dovepress.com Understanding these interactions is key to predicting the molecule's solubility and how it behaves in a biological, aqueous environment. uj.ac.zauj.ac.zanih.gov
In Silico Prediction of Molecular Interactions and Binding Modes
A primary application of computational modeling for a compound like this compound is to predict its potential as a ligand for biological macromolecules, such as proteins or enzymes.
Ligand Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmeilerlab.orgh-its.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov
For this compound, a docking study would begin with obtaining the 3D structure of a target protein, either from experimental sources like the Protein Data Bank or through homology modeling. nih.govresearchgate.net The ligand's 3D structure would be generated and energy-minimized. The docking algorithm then places the ligand into the defined binding pocket of the protein, evaluating interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results would provide a "docking score," an estimate of binding affinity, and a predicted binding pose, showing the specific interactions that stabilize the complex. meilerlab.org For example, the protonated nitrogen of the piperazine ring could form a key hydrogen bond with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor's active site.
Binding Energy Calculations and Interaction Thermodynamics
While docking provides a rapid assessment of binding, more rigorous methods are needed to accurately calculate the binding free energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-docking or after MD simulations. nih.govacs.org
This approach calculates the binding free energy by summing various energy components, including the molecular mechanics energy in the gas phase, the polar solvation energy (calculated with a Generalized Born model), and the nonpolar solvation energy (estimated from the SASA). nih.govsci-hub.se These calculations can be performed on snapshots from an MD simulation of the protein-ligand complex, providing a more accurate, averaged estimate of the binding affinity than a single docking score. mdpi.com This allows for a more refined understanding of the thermodynamics driving the interaction, separating the contributions of electrostatic and van der Waals forces from the energetic cost of desolvation upon binding. sci-hub.se
Table 2: Hypothetical Docking Results and Interaction Analysis for a Kinase Target
| Parameter | Predicted Value/Interaction |
|---|---|
| Docking Score | -8.5 kcal/mol |
| Predicted Hydrogen Bonds | Piperazine N-H with Asp145; Carbonyl O with Lys72 |
| Predicted Hydrophobic Interactions | Benzoate ring with Phe80, Leu120 |
| Calculated Binding Free Energy (MM/GBSA) | -45.7 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a scaffold like this compound, QSAR can provide design principles for creating derivatives with enhanced potency. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com
A QSAR study requires a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values). researchgate.netscispace.com For each compound, a set of numerical "descriptors" is calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, surface area). Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that relates these descriptors to the observed activity. openpharmaceuticalsciencesjournal.com
A robust QSAR model (validated by high R² and Q² values) can predict the activity of new, unsynthesized derivatives. researchgate.net For example, a model might reveal that increasing the lipophilicity of the substituent on the benzoate ring or altering the steric bulk around the piperazine nitrogen positively correlates with activity. This provides clear, data-driven guidance for the design of next-generation compounds. openpharmaceuticalsciencesjournal.com
Theoretical Mechanistic Studies of Reaction Pathways Involving this compound
Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For this compound, theoretical studies could explore pathways for its synthesis or degradation, such as the hydrolysis of the ester group or N-methylation of the piperazine ring. mdpi.comacs.orgnih.govssrn.com
For example, a study on the acid-catalyzed hydrolysis of the methyl ester would model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by water, the formation of a tetrahedral intermediate, and the final elimination of methanol (B129727). aip.orgyoutube.com Similarly, the mechanism for N-methylation could be explored, comparing different methylating agents and reaction conditions to understand the factors controlling selectivity and yield. mdpi.comacs.org These theoretical insights can be invaluable for optimizing synthetic routes and understanding the molecule's stability.
Chemical Reactivity and Mechanistic Pathways of Methyl 3 1 Methylpiperazin 2 Yl Benzoate
Hydrolytic Stability and Ester Cleavage Mechanisms
The hydrolytic stability of the ester group in Methyl 3-(1-methylpiperazin-2-yl)benzoate is a critical parameter influencing its persistence in aqueous environments. The cleavage of the methyl ester can proceed through several mechanistic pathways, primarily catalyzed by acid or base.
Under basic conditions, the ester is susceptible to saponification. This reaction typically follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. nih.gov The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, leading to the expulsion of the methoxide (B1231860) ion and the formation of a carboxylate salt. The presence of the piperazine (B1678402) ring, being a basic moiety, can influence the local pH environment and potentially autoinfluence the rate of hydrolysis.
Acid-catalyzed hydrolysis, conversely, proceeds via an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. The rate of acid-catalyzed hydrolysis is dependent on the hydronium ion concentration.
Ester cleavage can also occur through SN2-type dealkylation, where a nucleophile attacks the methyl group of the ester, leading to the formation of the carboxylate and a methylated nucleophile. researchgate.net This pathway is generally less common for simple methyl esters under typical hydrolytic conditions but can be facilitated by specific reagents. researchgate.net
The hydrolytic stability of benzoate (B1203000) esters can be influenced by substituents on the aromatic ring. While the 3-(1-methylpiperazin-2-yl) group is not directly conjugated with the ester, its electronic properties can have a modest inductive effect on the reactivity of the carbonyl group.
Enzymatic hydrolysis, mediated by esterases found in biological systems, is also a significant pathway for the cleavage of benzoate esters. nih.govresearchgate.net Carboxylesterases (CES) are known to metabolize methyl benzoate, and it is plausible that they would also act on this compound. nih.gov
Table 1: Plausible Hydrolytic Cleavage Mechanisms of this compound
| Mechanism | Catalyst | Key Steps | Products |
| BAC2 | Base (e.g., OH⁻) | 1. Nucleophilic attack of OH⁻ on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide (⁻OCH₃). | 3-(1-methylpiperazin-2-yl)benzoic acid (as carboxylate) and Methanol |
| AAC2 | Acid (e.g., H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack of H₂O. 3. Proton transfer and elimination of methanol. | 3-(1-methylpiperazin-2-yl)benzoic acid and Methanol |
| SN2 Dealkylation | Nucleophile | Nucleophilic attack on the methyl group of the ester. | 3-(1-methylpiperazin-2-yl)benzoic acid (as carboxylate) and methylated nucleophile |
| Enzymatic Hydrolysis | Esterases (e.g., CES) | Enzyme-mediated catalysis within the active site. | 3-(1-methylpiperazin-2-yl)benzoic acid and Methanol |
Oxidation and Reduction Pathways of the Piperazine Ring and Benzoate Moiety
The piperazine ring and the benzoate moiety of this compound present distinct sites for oxidation and reduction reactions.
The nitrogen atoms of the piperazine ring are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peracids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of N-oxides. Depending on the stoichiometry and reaction conditions, either mono-N-oxides or di-N-oxides can be formed. The tertiary amine (N-1) is generally more susceptible to oxidation than the secondary amine (N-4), although steric hindrance can influence the regioselectivity of this reaction.
The benzoate moiety can undergo reduction under various conditions. Catalytic hydrogenation of the aromatic ring is possible but typically requires harsh conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. A more common transformation is the reduction of the ester group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding [3-(1-methylpiperazin-2-yl)phenyl]methanol. organic-chemistry.org This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
Conversely, the benzoate ring itself is generally resistant to oxidation under mild conditions. However, under forcing conditions, oxidative degradation of the aromatic ring can occur.
Table 2: Potential Oxidation and Reduction Reactions
| Moiety | Reaction Type | Reagents | Potential Products |
| Piperazine Ring | Oxidation | H₂O₂, m-CPBA | N-oxides (mono- or di-) |
| Benzoate Moiety | Reduction of Ester | LiAlH₄, NaBH₄ (under specific conditions) | [3-(1-methylpiperazin-2-yl)phenyl]methanol |
| Benzoate Moiety | Reduction of Ring | H₂/Rh, H₂/Ru (high pressure/temp) | Methyl 3-(1-methylpiperazin-2-yl)cyclohexanecarboxylate |
Substitution Reactions on the Piperazine and Benzoate Scaffolds
Both the piperazine and benzoate components of the molecule offer opportunities for substitution reactions, allowing for the synthesis of a diverse range of derivatives.
The secondary amine in the piperazine ring is a key site for functionalization. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. ambeed.com Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for introducing substituents at this position. mdpi.com
Catalytic Transformations Utilizing this compound as a Substrate or Ligand
The structural features of this compound allow it to participate in catalytic transformations either as a substrate or as a ligand.
As a substrate , the ester group can be transformed via catalytic hydrogenation. Using specific catalysts, it is possible to selectively hydrogenate the methyl benzoate to benzaldehyde, although this often requires high temperatures. mdpi.com The double bonds in the aromatic ring can also be reduced through catalytic hydrogenation, typically requiring more forcing conditions and specific catalysts.
As a ligand , the piperazine moiety, with its two nitrogen atoms, can act as a bidentate ligand to coordinate with metal centers. The presence of a chiral center in the piperazine ring makes it a potential chiral ligand for asymmetric catalysis. Such chiral ligands are valuable in enantioselective synthesis. The benzoate portion could also be modified to include other coordinating groups, creating a more complex ligand scaffold. The use of piperazine-containing molecules as ligands in catalysis is a well-established field. mdpi.com
Molecular Level Biological Interaction Studies of Methyl 3 1 Methylpiperazin 2 Yl Benzoate
Mechanistic Investigations of Enzyme Inhibition by Methyl 3-(1-methylpiperazin-2-yl)benzoate and Analogs
The compound this compound and its structural analogs have been the subject of various studies to understand their interactions with and inhibition of several key enzymes involved in cellular signaling and disease progression. These investigations have provided insights into the molecular mechanisms underlying their inhibitory activity.
Protease Inhibition Mechanisms
Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens.
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is crucial for viral replication and is a primary target for antiviral drug development. nih.govdigitellinc.comnih.gov Mpro has distinct pockets in its active site (S1, S2, S4) and a solvent-exposed S3 site. nih.gov Some inhibitors are designed to engage with both the S3 and S4 sites. nih.gov Many potent inhibitors work by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. frontiersin.org
Urease: This enzyme is produced by some bacteria and is involved in the pathogenesis of diseases like those caused by Helicobacter pylori. nih.govwikimedia.org Urease inhibitors can reduce the harmful effects of these bacteria. wikimedia.org The inhibition of urease can be achieved through various mechanisms, including competitive inhibition where the inhibitor binds to the active site of the enzyme. nih.gov The potency of urease inhibitors can be influenced by the presence of specific chemical moieties that interact with the nickel ions in the urease active site. nih.govnih.gov
Histone Demethylase (LSD1) Inhibition Mechanisms
Histone methylation is a key epigenetic modification that regulates gene expression. nih.gov Lysine-specific demethylase 1 (LSD1) is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), leading to transcriptional repression. nih.govnih.gov LSD1 belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family. nih.gov Inhibitors of LSD1 can increase H3K4 methylation and reactivate epigenetically silenced genes. nih.gov Some inhibitors, such as trans-2-phenylcyclopropylamine (PCPA), form a covalent adduct with the FAD cofactor in the LSD1 active site. nih.gov This provides a basis for designing more potent inhibitors by modifying the inhibitor structure to better interact with the active site residues. nih.gov
Receptor Binding Affinity and Ligand-Receptor Complex Formation
The interaction of this compound and related compounds with specific cell surface receptors is another important aspect of their biological activity.
G-Protein-Coupled Receptor 84 (GPR84) Antagonism
GPR84 is a G-protein-coupled receptor that is activated by medium-chain fatty acids and is implicated in inflammatory responses. nih.govnih.gov The development of antagonists for GPR84 is of interest for treating inflammatory diseases. nih.govnih.gov High-affinity and selective competitive antagonists of human GPR84 have been identified through screening and subsequent optimization. nih.govacs.org These antagonists can block the signaling pathways activated by GPR84 agonists. nih.gov Molecular modeling and mutagenesis studies have been used to understand the species selectivity of these antagonists and to identify the key residues in the receptor's binding pocket. nih.gov
Toll-like Receptor 7/8 (TLR7/8) Antagonism
Toll-like receptors 7 and 8 are involved in the innate immune response and recognize single-stranded RNA from viruses. nih.gov Both agonists and antagonists of TLR7/8 have been developed as immunomodulatory drugs. nih.govumn.edu The activity of these compounds is highly sensitive to small structural changes. umn.edu For example, simple isomeric substitutions on an imidazoquinoline agonist can convert it into a competitive antagonist for both TLR7 and TLR8. umn.edu This suggests that the conformation of the dimeric receptor complex is crucial for determining whether a ligand will act as an agonist or an antagonist. umn.edu
Binding to Transport Proteins (e.g., Human Serum Albumin)
The interaction of xenobiotics with transport proteins is a critical determinant of their pharmacokinetic profile. Human Serum Albumin (HSA) is the most abundant plasma protein and plays a crucial role in the transport of a wide variety of drugs and endogenous molecules. nih.gov The binding of a compound to HSA can significantly affect its distribution, metabolism, and excretion. While direct studies on the binding of this compound to HSA are not extensively available, insights can be drawn from studies on structurally related methyl benzoate (B1203000) derivatives and their interactions with serum albumin.
Research on similar methyl benzoate derivatives has shown a strong binding affinity for bovine serum albumin (BSA), a protein structurally similar to HSA. nih.gov These studies often employ spectroscopic techniques to investigate the binding mechanism. For instance, fluorescence quenching assays can reveal that the binding of a ligand to albumin quenches the intrinsic fluorescence of tryptophan residues within the protein. nih.gov The mechanism of this quenching, whether static (due to complex formation) or dynamic (due to collisional deactivation), provides information about the nature of the interaction. In many cases, a static quenching mechanism is observed, indicating the formation of a stable ground-state complex between the compound and the albumin. nih.gov
The binding constants (Ka) derived from such studies quantify the affinity of the compound for the protein. For some methyl benzoate derivatives, these constants are in the order of 104 M-1, suggesting a strong interaction. nih.gov The stoichiometry of the binding, often found to be 1:1, indicates that one molecule of the compound binds to a single site on the albumin molecule. nih.gov The primary drug-binding sites on HSA are located in hydrophobic cavities within subdomains IIA and IIIA. nih.govnih.gov The binding of fatty acids, the main physiological ligands for HSA, can alter the polarity and increase the volume of these binding sites, potentially influencing the binding of other compounds. nih.gov
Table 1: Illustrative Binding Parameters of a Methyl Benzoate Derivative with Bovine Serum Albumin (BSA)
| Parameter | Value | Significance |
|---|---|---|
| Binding Constant (Ka) | (1.9 ± 0.1) × 104 M−1 (Ground State) | Indicates a strong binding affinity. |
| Stoichiometry (n) | ~1 | Suggests a 1:1 binding ratio between the compound and BSA. |
Note: This data is based on a study of a related methyl benzoate derivative and serves as an illustrative example of the types of interactions that might be expected for this compound. nih.gov
Allosteric Modulation and Conformational Changes Induced by this compound
Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding can induce conformational changes in the receptor, thereby altering its affinity for the orthosteric ligand or its signaling efficacy. The piperazine (B1678402) moiety is a common feature in many allosteric modulators of various receptors.
While direct evidence of allosteric modulation by this compound is not prominently documented, the structural features of this compound suggest a potential for such activity. For example, derivatives of 3-benzazepine, which share some structural similarities with the piperazine-containing compound, have been shown to act as allosteric modulators of NMDA receptors. nih.gov These modulators can lock the receptor in a particular conformation, leading to either inhibition or potentiation of its function. nih.gov
The binding of a ligand to a protein can induce conformational changes. For instance, the methylation of certain DNA sequences can induce a striking conformational change in a DNA adduct from a minor groove structure to an intercalative conformation. nih.gov Similarly, the binding of a small molecule like this compound to a target protein could stabilize a specific conformation, thereby modulating its biological activity. The extent and nature of such conformational changes would depend on the specific protein target and the binding mode of the ligand.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For molecules containing a piperazine or piperidinone core, SAR studies have provided valuable insights into the molecular features that govern their interactions with biological targets.
Modifications to different parts of the molecule can have significant effects on potency and selectivity. For instance, in a series of sulfonylpiperazine analogs, modifications to the amide portion of a lead compound resulted in significant changes in potency at nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, the nature and position of substituents on the aromatic rings are crucial. In one study of benzothiazole-phenyl analogs, various substitutions on the phenyl ring were explored to optimize activity. escholarship.org
For piperazine-containing compounds, the substituents on both nitrogen atoms of the piperazine ring are key determinants of activity. The N-methyl group in this compound is a critical feature. SAR studies on related compounds often explore the replacement of this methyl group with other alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket.
Table 2: General SAR Insights from Related Piperazine Derivatives
| Molecular Modification | General Effect on Activity | Rationale |
|---|---|---|
| Substitution on the Piperazine Nitrogen | Can significantly alter potency and selectivity. | Affects steric and electronic interactions within the binding site. |
| Aromatic Ring Substitution | The nature and position of substituents are critical for activity. | Influences π-π stacking, hydrophobic interactions, and hydrogen bonding. |
Design Principles for Targeting Specific Biological Pathways at the Molecular Level
The design of molecules to target specific biological pathways requires a deep understanding of the molecular interactions between the ligand and its target. The scaffold of this compound, containing a chiral piperazine ring linked to a substituted benzene (B151609) ring, is a versatile starting point for the design of targeted therapeutic agents. nih.govunisi.itresearchgate.net
One key design principle is bioisosteric replacement , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov For example, the imidazole (B134444) ring in a known farnesyltransferase inhibitor was replaced with other groups like guanidine (B92328) or thiourea, which led to increased cytotoxicity in cancer cell lines. nih.govnih.gov In the context of this compound, the methyl ester could be replaced with other bioisosteres like a carboxylic acid, an amide, or a sulfonamide to modulate its properties.
Another important principle is scaffold hopping , where the core structure of a molecule is replaced with a different scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.
Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to design ligands that bind with high affinity and selectivity. If the structure of a target for this compound were known, molecular docking and modeling could be used to design derivatives with optimized interactions with the binding site.
The rational design of new compounds often involves the introduction of specific moieties to interact with key features of a biological target. For example, in the design of new anticancer agents based on a 1,2-benzothiazine scaffold, phenylpiperazine moieties were introduced to act as groove-binding side chains for DNA interaction. mdpi.com The piperazine ring, with its basic nitrogen atoms, can be protonated at physiological pH, which can enhance interactions with negatively charged biological macromolecules like DNA or certain receptor domains. mdpi.com
Advanced Applications and Functional Materials Incorporating Methyl 3 1 Methylpiperazin 2 Yl Benzoate
Methyl 3-(1-methylpiperazin-2-yl)benzoate as a Chemical Probe for Biological Systems
The use of small molecules as chemical probes is crucial for understanding biological systems by modulating protein function. nih.gov An ideal chemical probe is characterized by high selectivity and known mechanism of action, which allows for the establishment of a clear link between a molecular target and its biological consequences. nih.gov However, no studies have been published that describe the design, synthesis, or application of this compound as a chemical probe for any specific biological target.
Ligand Design in Transition Metal Catalysis and Coordination Chemistry
The design of organic ligands is fundamental to the development of transition metal catalysts, influencing their activity, selectivity, and stability. mdpi.com Ligands containing nitrogen and oxygen donor atoms, such as those potentially derived from benzoate (B1203000) and piperazine (B1678402) structures, are of significant interest in coordination chemistry. mdpi.comrsc.org These ligands can form stable complexes with a variety of transition metals, which are essential for numerous catalytic transformations in organic synthesis. mdpi.com Despite the potential structural motifs within this compound, there is no available research on its use as a ligand in transition metal catalysis or coordination chemistry.
Integration into Supramolecular Architectures and Self-Assembled Systems
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules associated through non-covalent interactions. mdpi.com Self-assembly is a key process in this field, leading to the spontaneous formation of ordered structures. nih.govrsc.org While benzoate and piperazine derivatives can participate in the formation of supramolecular assemblies, there are no documented instances of this compound being integrated into such systems.
Role in Advanced Materials Science and Polymer Chemistry
The incorporation of functional organic molecules into polymers and other materials can impart novel properties and applications. For instance, compounds with specific electronic or structural features can be used in the development of organic light-emitting diodes (OLEDs) or other advanced materials. mdpi.com The structural components of this compound could theoretically be of interest for materials science; however, no research has been published detailing its role or potential in this field.
Development of Chemo- and Biosensors Utilizing this compound
Chemosensors and biosensors are analytical devices that utilize a chemical or biological recognition element to detect a specific analyte. The design of these sensors often relies on molecules that can selectively interact with the target and produce a measurable signal. While various organic compounds are developed for these purposes, there is no evidence in the scientific literature of this compound being used in the development of any chemo- or biosensors. researchgate.net
Cutting Edge Analytical Methodologies for Research on Methyl 3 1 Methylpiperazin 2 Yl Benzoate
Chromatographic Separations for Purity Assessment and Complex Mixture Analysis
Chromatography remains the cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of a target compound from its impurities and in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like Methyl 3-(1-methylpiperazin-2-yl)benzoate. Reversed-phase HPLC (RP-HPLC), in particular, is a powerful tool for purity assessment and quantitative analysis. In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase.
The separation of piperazine (B1678402) derivatives can be challenging due to their basic nature, which can lead to poor peak shape and retention time variability on standard silica-based columns. To overcome these issues, method development often involves the use of a mobile phase with an appropriate pH and the addition of modifiers. jocpr.com For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) at a controlled pH can ensure consistent ionization of the analyte and achieve good chromatographic resolution. A Diode Array Detector (DAD) is often employed for detection, providing spectral information that can aid in peak identification and purity assessment.
A simple, sensitive, and precise stability-indicating RP-HPLC method can be developed for the determination of piperazine-containing compounds. eurasianjournals.com Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. eurasianjournals.com
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Piperazine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (30:70, v/v) eurasianjournals.com |
| Flow Rate | 1.0 - 1.5 mL/min jocpr.comeurasianjournals.com |
| Detection | UV at 240 nm eurasianjournals.com |
| Injection Volume | 10 µL jocpr.com |
| Column Temperature | 35 °C jocpr.com |
This table presents typical starting conditions for method development, which would require optimization for this compound.
The presence of a stereocenter at the C2 position of the piperazine ring in this compound necessitates the use of chiral chromatography to separate and quantify the individual enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation is critical. Chiral HPLC is a powerful technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
CSPs based on polysaccharide derivatives, such as amylose (B160209) or cellulose, are commonly used for the resolution of a wide range of chiral compounds, including those with piperazine moieties. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal enantioseparation.
An alternative approach for the chiral separation of piperazine derivatives is capillary electrophoresis (CE) using a chiral selector, such as sulfated β-cyclodextrin, added to the background electrolyte. bohrium.comresearchgate.net This technique offers high efficiency and requires only small amounts of sample and reagents. bohrium.com
Table 2: Representative Chiral HPLC System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for repeated injections | < 2.0% |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. Electron Impact Mass Spectrometry (EIMS) coupled with GC provides high sensitivity and structural information, which is invaluable for the identification of impurities and degradation products.
For the analysis of related compounds, GC-MS methods have been developed for the determination of trace-level genotoxic impurities. amazonaws.com A typical method involves a capillary GC column, such as one coated with dimethyl polysiloxane, and helium as the carrier gas. amazonaws.com The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. amazonaws.com Sample preparation may involve liquid-liquid extraction to isolate the analyte from the matrix. amazonaws.com
Spectroscopic Techniques for Quantitative Analysis in Research Matrices
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight and fragmentation pattern. mdpi.com For quantitative purposes, UV-Visible spectrophotometry can be employed, although it is less specific than chromatographic methods. When coupled with HPLC (as in HPLC-DAD), UV detection provides a robust method for quantification. researchgate.net
High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule. mdpi.com In research matrices, where the concentration of the analyte may be low, sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) are often the methods of choice, offering low limits of detection and quantification.
Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Preconcentration
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.com This "molecular memory" allows for the highly selective extraction and preconcentration of an analyte from a complex sample matrix. For a compound like this compound, MIPs can be designed to selectively bind to it, enabling its separation from structurally similar compounds and impurities.
The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule (in this case, this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte. These MIPs can then be used as a solid-phase extraction (SPE) sorbent for sample clean-up and enrichment prior to chromatographic analysis. Research on MIPs for benzylpiperazine has demonstrated the feasibility of this approach for related structures. mdpi.com
Microfluidic Platforms for High-Throughput Screening and Reaction Monitoring
Microfluidic platforms, also known as "lab-on-a-chip" devices, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. researchgate.net These devices integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. researchgate.net
For research involving this compound, microfluidic platforms could be developed for rapid purity checks, reaction monitoring during synthesis, and screening for interactions with biological targets. The use of microfluidic paper-based analytical devices (µPADs) represents a low-cost and portable option for on-site analysis. nih.gov While the development of a specific microfluidic application for this compound would require dedicated research, the principles have been established for a wide range of drug molecules.
Challenges and Future Research Trajectories for Methyl 3 1 Methylpiperazin 2 Yl Benzoate
Addressing Synthetic Efficiency and Scalability
A primary challenge in the study of Methyl 3-(1-methylpiperazin-2-yl)benzoate is the development of an efficient and scalable synthetic route. The synthesis of 2-substituted piperazines is notably more complex than that of their 1,4-disubstituted counterparts. mdpi.com Traditional methods for creating such chiral piperazines can be lengthy and are often limited by the availability of starting materials. mdpi.com
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to establish the chiral center at the 2-position of the piperazine (B1678402) ring would be a significant advancement. This could involve leveraging chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction.
C-H Functionalization: Recent advances in C-H functionalization offer a promising avenue for the direct introduction of substituents onto the piperazine core. mdpi.com Exploring photoredox catalysis or transition-metal-catalyzed C-H activation could provide more direct and atom-economical routes to 2-substituted piperazines. mdpi.com
Flow Chemistry: For scalability, transitioning from batch to continuous flow processes could offer numerous advantages, including better reaction control, improved safety, and potentially higher yields. mdpi.com However, the direct translation of batch reactions to flow systems can be challenging and requires dedicated process optimization. mdpi.com
A comparative analysis of potential synthetic approaches for 2-substituted piperazines is presented in Table 1.
| Flow Chemistry | Scalability, safety, reproducibility | Initial setup cost, optimization of reaction parameters |
Deepening Mechanistic Understanding of Molecular Interactions
A fundamental area for future research is the elucidation of how this compound interacts with biological macromolecules and other chemical entities. The unique three-dimensional arrangement of its substituents will govern its binding affinity and selectivity.
Key research trajectories include:
Computational Modeling: Molecular docking and simulation studies can predict the binding modes of this compound with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, which are common targets for piperazine-containing drugs. nih.govnih.gov These in silico methods can help prioritize experimental studies and guide the design of new derivatives with enhanced activity.
Biophysical Techniques: Experimental methods like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide quantitative data on binding affinities, kinetics, and thermodynamics. mdpi.com
Structural Biology: Co-crystallization of this compound with target proteins would offer atomic-level insights into its binding interactions, revealing key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
Insights from studies on similar methyl benzoate (B1203000) derivatives show that they can form stable complexes with proteins like bovine serum albumin, primarily through hydrogen bonding and hydrophobic interactions. mdpi.com
Expanding the Scope of Non-Clinical Applications
The piperazine scaffold is a privileged structure in drug discovery, with applications spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases. nih.govmdpi.comnih.gov Future research should explore the potential non-clinical applications of this compound.
Potential areas of investigation include:
Material Science: Piperazine derivatives have been explored for applications in the development of novel polymers, corrosion inhibitors, and as building blocks for metal-organic frameworks (MOFs).
Catalysis: Chiral piperazines have been employed as organocatalysts in asymmetric synthesis. unl.pt The specific stereochemistry of this compound could be leveraged for novel catalytic applications.
Agrochemicals: The biological activity of piperazine derivatives could be harnessed for the development of new pesticides or herbicides.
Development of Novel Analytical Tools for In Vitro and Ex Vivo Studies
Robust analytical methods are essential for the characterization and quantification of this compound in various matrices. Given its chiral nature, methods that can distinguish between enantiomers will be crucial.
Future development in this area should focus on:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a standard technique for separating enantiomers of chiral piperazine derivatives. unl.ptjocpr.com Method development would involve screening different chiral columns and optimizing mobile phase conditions to achieve baseline separation. jocpr.com
Mass Spectrometry: Coupling liquid chromatography with mass spectrometry (LC-MS) would provide high sensitivity and selectivity for the quantification of the compound in complex biological samples.
Spectroscopic Techniques: NMR and infrared (IR) spectroscopy will be vital for structural elucidation and quality control during synthesis.
For piperazine derivatives that lack a strong chromophore, derivatization with a UV-active tag, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can be employed to enhance detection by HPLC-UV. jocpr.comresearchgate.net
Table 2: Potential Analytical Techniques for this compound
| Analytical Technique | Purpose | Key Considerations |
|---|---|---|
| Chiral HPLC | Enantiomeric separation and purity assessment | Selection of appropriate chiral stationary phase |
| LC-MS/MS | Quantification in biological matrices | High sensitivity and specificity |
| NMR Spectroscopy | Structural elucidation | 1D and 2D experiments for unambiguous assignment |
| FT-IR Spectroscopy | Functional group identification | Confirmation of chemical structure |
Interdisciplinary Research Directions and Collaborative Opportunities
The multifaceted nature of this compound calls for a collaborative, interdisciplinary research approach.
Promising collaborative opportunities include:
Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists to design and synthesize libraries of derivatives and evaluate their biological activity in various disease models.
Computational Chemistry and Structural Biology: Computational chemists can work with structural biologists to gain a deeper understanding of the molecular interactions of the compound, guiding further optimization.
Process Chemistry and Chemical Engineering: Collaboration between process chemists and chemical engineers will be essential for developing scalable and cost-effective manufacturing processes. nih.gov
By fostering such collaborations, the scientific community can unlock the full potential of this compound and pave the way for new discoveries and applications.
Q & A
What are the optimal synthetic routes for Methyl 3-(1-methylpiperazin-2-yl)benzoate, and how can reaction conditions be optimized for high purity?
Basic Research Question
Synthesis typically involves coupling a benzoate ester with a substituted piperazine. A common approach includes:
- Step 1 : Preparation of methyl 3-bromobenzoate via esterification of 3-bromobenzoic acid with methanol under acidic catalysis.
- Step 2 : Nucleophilic substitution using 1-methylpiperazine under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to introduce the piperazine moiety .
- Optimization : Reaction monitoring via TLC/HPLC, with purification by column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements are achieved by controlling temperature (80–100°C) and excess piperazine (1.5–2.0 eq) .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and substituent positioning. For example:
- SHELX Suite : Use SHELXT for structure solution and SHELXL for refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis .
- Challenges : Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data may arise due to crystal packing effects. Cross-validation with spectroscopic data (NMR, IR) is essential .
How should researchers address contradictory data between computational and experimental results for this compound’s conformational stability?
Advanced Research Question
Contradictions often stem from solvent effects or dynamic motion in solution vs. solid-state rigidity. Methodological steps include:
- DFT Calculations : Compare gas-phase optimized structures with SC-XRD data. Incorporate solvent models (e.g., PCM for DMSO/water) to assess conformational flexibility .
- Dynamic NMR : Monitor temperature-dependent NMR shifts to detect rotational barriers in the piperazine ring .
- Statistical Validation : Use R-factors (e.g., Rint > 5% in XRD) to identify outliers and refine force fields in molecular dynamics simulations .
What experimental strategies are recommended for studying the biological interactions of this compound?
Advanced Research Question
Focus on enzyme/receptor binding assays and pharmacokinetic profiling:
- Ligand Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like GPCRs or kinases. Validate with SPR (surface plasmon resonance) for kinetic parameters (KD, kon/koff) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolites often arise from ester hydrolysis or piperazine N-demethylation .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
Systematic SAR requires modular synthesis and bioactivity profiling:
- Core Modifications : Vary substituents on the benzoate (e.g., electron-withdrawing groups at C4/C5) and piperazine (e.g., N-alkyl vs. N-aryl).
- Activity Testing : Screen against target panels (e.g., antimicrobial, anticancer) using standardized protocols (CLSI/MTT assays). Correlate logP (HPLC-derived) with membrane permeability .
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to identify critical steric/electronic descriptors .
What are the best practices for ensuring the stability of this compound in long-term storage?
Basic Research Question
Stability depends on protecting labile functional groups:
- Storage Conditions : Store at −20°C in amber vials under inert gas (N2/Ar) to prevent ester hydrolysis and oxidative degradation.
- Purity Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation products. Acceptable purity thresholds: ≥95% for biological assays .
How does the stereochemistry of the piperazine ring influence the compound’s pharmacological profile?
Advanced Research Question
Piperazine conformation affects target binding and metabolic fate:
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate R/S isomers.
- Biological Impact : Compare IC50 values of enantiomers in receptor-binding assays. For example, R-configuration may enhance affinity for serotonin receptors due to optimal hydrogen bonding .
- Computational Insight : MD simulations of ligand-receptor complexes can reveal stereospecific interactions (e.g., π-π stacking vs. hydrophobic pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
